Cyclopentylidenephenylacetonitrile
Description
Cyclopentylidenephenylacetonitrile (CAS: 1018501-11-5; synonyms: 2-(cyclopentylamino)-2-phenylacetonitrile) is an organic compound featuring a nitrile group (-CN) bonded to a carbon atom that is simultaneously substituted with a cyclopentylamino group (C₅H₉NH-) and a phenyl group (C₆H₅). Its InChIKey (RGQSVZDPDCTCOS-UHFFFAOYSA-N) confirms the structural arrangement, which combines alicyclic (cyclopentyl), aromatic (phenyl), and polar nitrile moieties.
Properties
IUPAC Name |
2-cyclopentylidene-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFRAFCXNVDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334180 | |
| Record name | Cyclopentylidenephenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21713-75-7 | |
| Record name | Cyclopentylidenephenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cyclopentylidenephenylacetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cyclopentylidenephenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Scientific Research Applications
Cyclopentylidenephenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research studies explore its potential as a building block for biologically active compounds.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopentylidenephenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Cyclopentylidenephenylacetonitrile with structurally related acetonitrile derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Physicochemical Properties
Reactivity
- This compound: The nitrile group can undergo hydrolysis to carboxylic acids or react with Grignard reagents to form ketones. The cyclopentylamino group may participate in acid-base reactions or serve as a hydrogen bond donor .
- (Triphenylphosphoranylidene)acetonitrile :
Stability and Handling
- This compound’s alicyclic and aromatic groups may enhance thermal stability compared to simpler nitriles.
- (Triphenylphosphoranylidene)acetonitrile’s phosphorus ylide is moisture-sensitive, requiring inert storage conditions .
Biological Activity
Cyclopentylidenephenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentylidene group attached to a phenylacetonitrile moiety. This unique structure may contribute to its biological properties, particularly in terms of receptor interactions and enzyme inhibition.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, comparable to established chemotherapeutic agents like bleomycin .
- Inhibition of Key Pathways : The compound has been found to inhibit IKKβ, a critical kinase involved in the NF-κB signaling pathway, which is often upregulated in cancers. This inhibition leads to reduced inflammation and potentially slows tumor progression .
2. Neuropharmacological Effects
This compound also shows promise as a modulator of neurotransmitter systems:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound interacts with nAChRs, which are implicated in various neurological disorders. Its ability to modulate these receptors suggests potential applications in treating conditions like Alzheimer’s disease and schizophrenia .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Cyclopentyl Group : The presence of the cyclopentyl ring appears to enhance lipophilicity, facilitating better membrane permeability and receptor binding.
- Phenylacetonitrile Moiety : Variations in substituents on the phenyl ring can alter binding affinity and selectivity for specific receptors or enzymes. Studies suggest that modifications can lead to improved potency against cancer cell lines or enhanced selectivity for nAChRs .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested against multiple cell lines, showing IC50 values that indicate strong cytotoxic effects, particularly in hypopharyngeal tumors .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | 10 | Apoptosis induction |
| Bleomycin | FaDu | 12 | DNA damage |
Case Study 2: Neuropharmacological Potential
In another investigation focusing on nAChR modulation, this compound was assessed for its effects on neurotransmitter release in neuronal cultures. The results indicated that the compound enhances acetylcholine release, which could be beneficial for cognitive function in neurodegenerative diseases .
| Compound | Effect on ACh Release | Receptor Type |
|---|---|---|
| This compound | Increase | nAChR |
| Nicotine | Increase | nAChR |
Q & A
Q. What methodologies address solubility challenges of this compound in aqueous biological assays?
- Methodological Answer : Employ co-solvents (e.g., DMSO) with concentration limits to avoid cytotoxicity. Use surfactants or lipid-based nanoformulations to enhance solubility. Validate solubility via nephelometry or dynamic light scattering (DLS) and report exact concentrations used .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Include raw and processed data in supplementary materials, with key results summarized in the main text. Use SI units and consistent significant figures .
- Statistical Analysis : Clearly state tests used (e.g., t-test, Chi-square) and justify their selection. Report p-values, confidence intervals, and effect sizes .
- Ethical Compliance : For human/animal studies, document institutional review board (IRB) approvals and informed consent procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
